molecular formula C14H10Br2N2O2 B6087497 3-bromo-N'-(4-bromobenzoyl)benzohydrazide

3-bromo-N'-(4-bromobenzoyl)benzohydrazide

Cat. No. B6087497
M. Wt: 398.05 g/mol
InChI Key: XYKAZHXWBQLSBN-UHFFFAOYSA-N
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Description

3-bromo-N'-(4-bromobenzoyl)benzohydrazide, also known as BBH, is a chemical compound that has been widely used in scientific research due to its unique properties. BBH is a hydrazide derivative that contains two bromine atoms and a benzoyl group, making it a useful tool for studying various biochemical and physiological processes.

Scientific Research Applications

Structural and Molecular Analysis

  • The study of similar compounds like 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide has involved crystallographic analysis, vibrational spectroscopy, and theoretical calculations. This research helps in understanding the molecular structure and interactions at a crystal level, potentially informing material science and pharmaceutical applications (Arunagiri et al., 2018).

Synthesis and Structural Characterization

  • Research on compounds like E-3-Bromo-N'-(4-methoxybenzylidene)benzohydrazide methanol solvate focuses on synthesis methods and the characterization of molecular structure. This knowledge is crucial for developing new materials and understanding their potential applications (Guo-Biao Cao, 2009).

Antimicrobial and Anticancer Potentials

  • Research has been conducted on 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, including their evaluation for antimicrobial and anticancer potentials. This type of study is vital for drug discovery and understanding the biological activity of these compounds (Pradeep Kumar et al., 2017).

Analgesic, Antifungal, and Antiproliferative Activities

  • Studies on derivatives of benzohydrazide like 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide have shown promising results in analgesic, antifungal, and antiproliferative activities. These findings are crucial for pharmaceutical development (K. K. Vijaya Raj et al., 2007).

Apoptosis Induction in Cancer Therapy

  • Research on substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides has explored their role as apoptosis inducers, an essential aspect for cancer treatment strategies (N. Sirisoma et al., 2009).

Biological Activity Screening

  • Schiff base compounds related to benzohydrazides have been screened for various biological activities including antibacterial, antifungal, and antioxidant activities, highlighting their potential in medicinal chemistry (M. Sirajuddin et al., 2013).

properties

IUPAC Name

3-bromo-N'-(4-bromobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c15-11-6-4-9(5-7-11)13(19)17-18-14(20)10-2-1-3-12(16)8-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKAZHXWBQLSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N'-[(4-bromophenyl)carbonyl]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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